3-(Cyclohexylamino)pyrrolidine-2,5-dione 3-(Cyclohexylamino)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1189013-16-8
VCID: VC4217497
InChI: InChI=1S/C10H16N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13,14)
SMILES: C1CCC(CC1)NC2CC(=O)NC2=O
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25

3-(Cyclohexylamino)pyrrolidine-2,5-dione

CAS No.: 1189013-16-8

Cat. No.: VC4217497

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25

* For research use only. Not for human or veterinary use.

3-(Cyclohexylamino)pyrrolidine-2,5-dione - 1189013-16-8

Specification

CAS No. 1189013-16-8
Molecular Formula C10H16N2O2
Molecular Weight 196.25
IUPAC Name 3-(cyclohexylamino)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C10H16N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13,14)
Standard InChI Key DBHHBVCYMKHDIF-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2CC(=O)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(cyclohexylamino)pyrrolidine-2,5-dione is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol. The compound consists of a five-membered pyrrolidine ring fused with two ketone groups at positions 2 and 5, creating a planar, conjugated system. The cyclohexylamino substituent at position 3 introduces steric bulk and chiral centers, influencing both its chemical reactivity and interactions with biological targets .

Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-(Cyclohexylamino)pyrrolidine-2,5-dioneC₁₀H₁₆N₂O₂196.25Cyclohexylamino at C3
3-(Cyclopropylamino)pyrrolidine-2,5-dioneC₇H₁₀N₂O₂154.17Cyclopropylamino at C3
1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dioneC₁₆H₂₆N₂O₂278.40Dual cyclohexyl groups

The cyclohexyl group enhances lipophilicity compared to smaller alkyl or aryl substituents, as evidenced by the increased molecular weight and LogP values in analogs. X-ray crystallographic data for related compounds reveal chair conformations in cyclohexyl rings and hydrogen-bonding interactions between the amino group and carbonyl oxygen atoms .

Synthesis and Optimization Strategies

The synthesis of 3-(cyclohexylamino)pyrrolidine-2,5-dione typically follows a two-step protocol:

  • Formation of pyrrolidine-2,5-dione: Achieved via cyclization of maleic anhydride derivatives with primary amines under acidic conditions.

  • Amination at C3: Introduced through nucleophilic substitution or Michael addition using cyclohexylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .

Critical parameters influencing yield include:

  • Solvent polarity: Higher dielectric constants (ε > 20) improve reaction rates by stabilizing charged intermediates.

  • Stoichiometry: A 1.2:1 molar ratio of cyclohexylamine to pyrrolidine-2,5-dione precursor maximizes substitution while minimizing side reactions.

  • Catalysis: Lewis acids like ZnCl₂ (5 mol%) enhance regioselectivity for C3 amination over competing C2/C5 modifications .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by three sites:

  • Carbonyl groups (C2/C5): Participate in nucleophilic additions, forming hydrazones or oximes with hydrazine/hydroxylamine derivatives .

  • Amino group (C3): Undergoes acylation or alkylation to create secondary/tertiary amines.

  • Pyrrolidine ring: Susceptible to ring-opening reactions under strong acidic or basic conditions.

Table 2: Representative Reactions of 3-(Cyclohexylamino)pyrrolidine-2,5-dione

Reaction TypeReagentsProductsYield (%)
AcylationAcetyl chloride, Et₃NN-Acetyl derivative78–82
Reductive aminationNaBH₃CN, RCHON-Alkyl derivatives65–70
Ring expansionNH₂OH·HCl, pH 4.5Tetrahydro-1,4-oxazepine-5,7-dione55

These transformations enable the creation of structurally diverse analogs for structure-activity relationship (SAR) studies .

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

  • Polymer precursors: Cyclohexyl groups improve thermal stability in polyimides (T_g = 215–240°C).

  • Ligands in catalysis: Chiral derivatives facilitate asymmetric hydrogenation of α,β-unsaturated ketones (ee > 90%) .

  • Analytical standards: Used in HPLC method development for quantifying related pharmaceuticals .

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